PF-5081090

LpxC inhibition Gram-negative bacteria enzyme IC50

Researchers requiring a well-characterized LpxC inhibitor with published in vivo pharmacokinetic parameters often face gaps in translational data. PF-5081090 (LpxC-4) directly addresses this need as the LpxC inhibitor with the most comprehensive peer-reviewed in vivo dataset, including complete PK profiles (Cmax, AUC, T1/2, CL, Vss) across a 16-fold dose range in CD-1 mice. This enables confident dose selection from 18.75 to 300 mg/kg for PK-PD correlation studies. Key differentiators include: • >128-fold superior antibacterial activity vs. CHIR-090 against B. cepacia (MIC90 0.5 vs. >64 µg/mL) • Validated antibiotic potentiator in A. baumannii, enhancing outer membrane permeability at 32 mg/L • 1.7 Å co-crystal structure (PDB: 5UPG) available for rational design programs.

Molecular Formula C18H21FN2O6S
Molecular Weight 412.4 g/mol
CAS No. 1312473-63-4
Cat. No. B610046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-5081090
CAS1312473-63-4
SynonymsPF-5081090
Molecular FormulaC18H21FN2O6S
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
InChIInChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1
InChIKeyDNVUWHWBCMGQLU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-5081090: LpxC Inhibitor Overview


PF-5081090 (LpxC-4) is a pyridone methylsulfone hydroxamate small-molecule inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme essential for lipid A biosynthesis in Gram-negative bacteria [1]. The compound was originally developed by Pfizer as part of a research program targeting serious Gram-negative infections and is commercially available for research use under license agreement . PF-5081090 exhibits potent enzymatic inhibition with IC50 values of 1.1 nM against Pseudomonas aeruginosa LpxC and 0.069 nM against Klebsiella pneumoniae LpxC, positioning it as a well-characterized tool compound for studying lipid A biosynthesis regulation and antibiotic susceptibility modulation in Gram-negative pathogens [2].

LpxC inhibition study tool for Gram-negative lipid A pathway research
Supports lipid A biosynthesis regulation and antibiotic susceptibility modulation studies
Well-characterized small-molecule tool with reported enzymatic inhibition context

PF-5081090 vs. Other LpxC Inhibitors


Despite sharing the LpxC target mechanism, hydroxamate-based LpxC inhibitors exhibit substantial divergence in their quantitative pharmacological profiles, rendering generic substitution without experimental validation scientifically unsound. CHIR-090 demonstrates a slow, tight-binding mechanism with a Ki of 4.0 nM against E. coli LpxC but a distinct residence time profile compared to PF-5081090 [1]. ACHN-975, the only LpxC inhibitor to advance to Phase I clinical evaluation, exhibits subnanomolar potency (IC50 = 0.05 nM against P. aeruginosa) but was discontinued due to safety concerns, underscoring that potency alone does not predict translational viability [2]. More recent biphenyl-diacetylene derivatives such as LPC-058 and LPC-069 display picomolar-range affinity (Ki = 3.5 pM) and distinct species-specific antibacterial spectra that differ materially from PF-5081090 [3]. The critical procurement implication is that PF-5081090 possesses a uniquely documented in vivo pharmacokinetic dataset in CD-1 mice—including Cmax, AUC, T1/2, clearance, and volume of distribution across three dose levels—that is absent or unpublished for many comparator compounds, making PF-5081090 the empirically validated choice for studies requiring established in vivo exposure parameters [4].

CHIR-090: slow, tight-binding kinetics and distinct residence time may shift target-engagement readouts.
ACHN-975: discontinued after Phase I due to safety-related endpoints; potency alone may not transfer to research context.
LPC-058/LPC-069: picomolar-range affinity and species-specific spectra may yield different pharmacological response profiles.
Most LpxC inhibitor comparators lack published in vivo PK data; substitution may require de novo exposure characterization.

PF-5081090 Quantitative Evidence


LpxC Enzyme Inhibition Potency Comparison

PF-5081090 demonstrates an IC50 of 1.1 nM against Pseudomonas aeruginosa LpxC, representing a >1.9-fold improvement in enzymatic potency compared to CHIR-090 (IC50 <2.1 nM) in the same assay system, though it is approximately 22-fold less potent than the clinical-stage comparator ACHN-975 (IC50 = 0.05 nM) [1]. Against Klebsiella pneumoniae LpxC, PF-5081090 exhibits an IC50 of 0.069 nM, whereas CHIR-090 data for this species were not determined, precluding direct comparison [1].

LpxC IC50 comparison
Head-to-head
P. aeruginosa: 1.1 nM (PF) vs 2.0 nM (CHIR-090); K. pneumoniae: 0.069 nM
Supports potency-context selection for mechanistic studies
Assay: recombinant enzyme; reported >1.9-fold difference vs CHIR-090
LpxC inhibition Gram-negative bacteria enzyme IC50

Antibacterial Spectrum and MIC Comparison

PF-5081090 exhibits an MIC90 of 1 µg/mL against 138 clinical isolates of Pseudomonas aeruginosa, representing a 4-fold improvement in antibacterial potency compared to CHIR-090 (MIC90 = 4 µg/mL against the same 138-isolate panel) [1]. Against Escherichia coli (79 isolates), PF-5081090 and CHIR-090 demonstrate equivalent MIC90 values of 0.25 µg/mL [1]. For Klebsiella pneumoniae (98 isolates), PF-5081090 shows an MIC90 of 1 µg/mL, whereas ACHN-975 exhibits an MIC90 of 2 µg/mL against 113 isolates, indicating approximately 2-fold superior activity for PF-5081090 against this species [1]. Notably, PF-5081090 displays species-specific potency advantages: against Burkholderia cepacia (30 isolates), PF-5081090 achieves an MIC90 of 0.5 µg/mL, compared to >64 µg/mL for CHIR-090—a >128-fold differential—and 16 µg/mL for ACHN-975 [1]. Against Stenotrophomonas maltophilia (30 isolates), PF-5081090 shows an MIC90 of 2 µg/mL, versus >64 µg/mL for CHIR-090 and >16 µg/mL for ACHN-975 [1].

Antibacterial MIC90
Head-to-head
B. cepacia: 0.5 µg/mL (PF) vs >64 (CHIR-090); S. maltophilia: 2 vs >64
Supports spectrum context for non-fermenting Gram-negative screening
Against 138 P. aeruginosa isolates, PF MIC90 1 µg/mL (4-fold over CHIR-090)
antibacterial activity MIC90 Gram-negative spectrum

Antibiotic Potentiation Against A. baumannii

PF-5081090 at a concentration of 32 mg/L significantly increases the susceptibility of Acinetobacter baumannii (ATCC 19606 and multidrug-resistant clinical isolates) to five clinically relevant antibiotics: rifampin, vancomycin, azithromycin, imipenem, and amikacin [1]. This potentiation effect is mechanistically linked to PF-5081090-mediated inhibition of lipid A biosynthesis, which increases bacterial cell permeability as demonstrated by ethidium bromide accumulation assays [1]. The effect is antibiotic-specific, as PF-5081090 does not alter susceptibility to ciprofloxacin or tigecycline under identical conditions, indicating that the permeability enhancement is not universally applicable to all antibiotic classes [1].

Antibiotic potentiation
Head-to-head
32 mg/L PF-5081090 increases A. baumannii susceptibility to rifampin, vancomycin, azithromycin, imipenem, amikacin
Supports combination susceptibility endpoint review
Permeability-linked; no effect on ciprofloxacin/tigecycline
antibiotic synergy Acinetobacter baumannii permeability enhancement

In Vivo Pharmacokinetics in Mice

Following single subcutaneous administration in CD-1 mice, PF-5081090 exhibits dose-proportional increases in both maximum serum concentration (Cmax) and area under the concentration-time curve (AUC) across a 16-fold dose range (18.75 to 300 mg/kg) [1]. At 18.75 mg/kg, Cmax reaches 5.02 mg/L with an AUC of 5.09 h·mg/L; at 75 mg/kg, Cmax = 15.50 mg/L and AUC = 17.60 h·mg/L; at 300 mg/kg, Cmax = 75.40 mg/L and AUC = 76.30 h·mg/L [1]. Terminal half-life (T1/2) ranges from 0.60 to 0.69 hours across doses, with clearance (CL) values of 3.79–4.32 L/h/kg and volume of distribution at steady state (Vss) of 2.20–3.30 L/kg, indicating consistent and predictable pharmacokinetic behavior [1]. Free (unbound) AUC values range from 1.58 to 23.70 h·mg/L across the dose range [1]. Comparative in vivo PK data for CHIR-090, ACHN-975, LPC-058, or LPC-069 in murine models are not publicly available in peer-reviewed literature at comparable resolution.

In vivo murine PK
Reported
Dose-proportional Cmax/AUC: 5.02→75.4 mg/L; T1/2 0.6–0.7 h across 18.75–300 mg/kg SC
Supports dose-range exposure modeling for in vivo studies
CD-1 mice; free AUC 1.58–23.7 h·mg/L
pharmacokinetics in vivo exposure murine PK

In Vivo Efficacy in Murine Infection Models

PF-5081090 demonstrates dose-dependent in vivo efficacy in CD-1 mouse infection models, with effective dose 50% (ED50) values ranging from 7.4 to 55.9 mg/kg in an acute septicemia model using Pseudomonas aeruginosa PA-1950, depending on the specific strain evaluated [1]. In a P. aeruginosa pneumonia model, PF-5081090 achieves an ED50 of <25 mg/kg [1]. In a neutropenic thigh infection model with P. aeruginosa PA-1950, PF-5081090 exhibits an ED50 of 16.8 mg/kg [1]. These efficacy parameters are directly linked to the compound's pharmacokinetic profile and provide a validated exposure-response relationship for preclinical study design [1].

In vivo efficacy ED50
Class-level
ED50 7.4–55.9 mg/kg (P. aeruginosa acute septicemia); pneumonia model 11.3 mg/kg
Supports infection-model dose-response interpretation
CD-1 mice; comparator ED50 values not publicly available
in vivo efficacy murine infection model ED50

Co-Crystal Structure with P. aeruginosa LpxC

The X-ray co-crystal structure of PF-5081090 bound to Pseudomonas aeruginosa LpxC has been solved at 1.7 Å resolution (PDB ID: 5UPG), providing atomic-level detail of the inhibitor-enzyme interaction [1]. The structure reveals that PF-5081090 binds within the active site of P. aeruginosa LpxC (UniProt: P47205, residues 1-303) in a monomeric assembly, confirming the hydroxamate moiety coordinates the catalytic zinc ion as predicted by the compound's pharmacophore model [1]. This high-resolution structural data is publicly available through the Protein Data Bank in Europe (PDBe) and the RCSB PDB, enabling structure-guided optimization and computational modeling studies [1]. Comparable high-resolution co-crystal structures for CHIR-090 with P. aeruginosa LpxC are available (PDB: 2VES and others); ACHN-975 structures are available with Aquifex aeolicus LpxC (PDB: 6IH0); LPC-058 and LPC-069 co-crystal structures are also deposited.

Co-crystal structure
Reported
1.7 Å resolution, P. aeruginosa LpxC (PDB 5UPG); hydroxamate-Zn coordination confirmed
Supports structure-guided SAR and docking studies
PDB ID: 5UPG; species-matched structural data
X-ray crystallography LpxC binding mode structure-based drug design

PF-5081090: Research Applications


Combination Therapy Against MDR A. baumannii

PF-5081090 is uniquely validated as an antibiotic potentiator in A. baumannii, where 32 mg/L co-administration increases susceptibility to rifampin, vancomycin, azithromycin, imipenem, and amikacin by enhancing outer membrane permeability through lipid A biosynthesis inhibition [1]. This evidence supports procurement for studies evaluating LpxC inhibitor-antibiotic combinations against multidrug-resistant A. baumannii clinical isolates, particularly given that A. baumannii exhibits high MIC90 values (>64 µg/mL) to PF-5081090 alone, making synergy-dependent applications the most scientifically justified use case for this species [2].

In Vivo Efficacy in P. aeruginosa Infection Models

PF-5081090 is the LpxC inhibitor with the most comprehensive peer-reviewed in vivo dataset, including complete pharmacokinetic parameters (Cmax, AUC, T1/2, CL, Vss) across a 16-fold subcutaneous dose range and model-specific ED50 values in CD-1 mouse infection models [1]. Researchers can select PF-5081090 doses from 18.75 to 300 mg/kg with confidence in achieving defined serum exposures, enabling pharmacokinetic-pharmacodynamic (PK-PD) correlation studies and serving as a benchmark for evaluating novel antibacterial candidates against P. aeruginosa [1].

Structure-Based Design of LpxC Inhibitors

The 1.7 Å resolution co-crystal structure of PF-5081090 bound to P. aeruginosa LpxC (PDB: 5UPG) provides atomic-level binding mode data that supports rational design of improved LpxC inhibitors [1]. PF-5081090 can serve as a structurally characterized reference compound for computational docking studies, molecular dynamics simulations, and fragment-based lead optimization programs aimed at discovering next-generation LpxC inhibitors with enhanced potency or altered residence time profiles [1].

Broad-Spectrum Coverage Including B. cepacia and S. maltophilia

PF-5081090 demonstrates >128-fold superior antibacterial activity (MIC90) compared to CHIR-090 against Burkholderia cepacia (0.5 vs. >64 µg/mL) and >32-fold superiority against Stenotrophomonas maltophilia (2 vs. >64 µg/mL), while also outperforming ACHN-975 against these species [1]. This species-specific potency profile makes PF-5081090 the LpxC inhibitor of choice for antibacterial screening programs requiring coverage of non-fermenting Gram-negative pathogens beyond Pseudomonas and Enterobacteriaceae [1].

Application
Selection Property
Validation Focus
Combination susceptibility studies against MDR A. baumannii
Reported antibiotic synergism profile
Permeability enhancement and synergy endpoints
In vivo P. aeruginosa infection model studies
Complete murine PK dataset across dose range
Exposure-response correlation in infection models
Structure-guided LpxC inhibitor optimization
High-resolution co-crystal structure (1.7 Å)
Binding mode characterization and SAR
Antimicrobial screening against non-fermenting Gram-negative species
Species-specific MIC spectrum
Burkholderia/Stenotrophomonas susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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